N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Descripción
N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidin core with two dioxo groups. Key structural elements include:
- 4-Fluorophenyl substituent: An electron-withdrawing group that may influence electronic interactions in receptor binding.
- N-(2,4-dimethylphenyl)acetamide: A lipophilic moiety that could enhance membrane permeability.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-7-12-21(17(2)13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEDGBKRGAAOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycles: The target compound’s spiro[indoline-thiazolidin] system (vs. pyrrolidin in or thiazolo-isoxazol in ) introduces distinct conformational constraints. Spiro systems often enhance metabolic stability compared to non-fused analogs .
The benzo[d]thiazol-2-ylthio substituent in compounds confers anti-inflammatory activity, suggesting that the target’s 2,4-dimethylphenyl group might prioritize lipophilicity over direct receptor interactions .
Biological Activity Trends :
- Spiro-thiazolidin derivatives (e.g., 4a-4g in ) show anti-inflammatory and antibacterial activities, while thiazol-2-yl acetamides () emphasize antimicrobial effects. The target compound’s lack of a thiol group (cf. ) may reduce antibacterial potency but improve metabolic stability .
Synthesis Methods :
Physicochemical and Crystallographic Properties
- Solubility: The acetamide and aromatic groups in the target compound suggest moderate solubility in polar aprotic solvents (e.g., DMSO), similar to ’s dichlorophenyl analog, which crystallizes from methanol/acetone .
- Hydrogen Bonding : highlights N–H⋯N interactions in crystal packing, a feature likely shared by the target compound due to its acetamide moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
